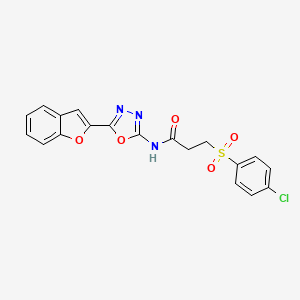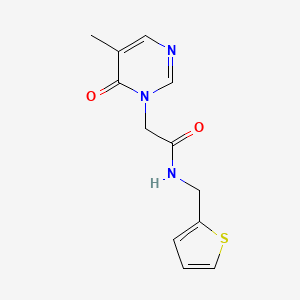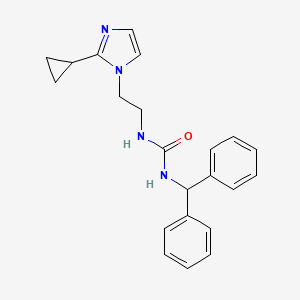![molecular formula C24H26N6O6 B2361582 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane CAS No. 1251598-85-2](/img/structure/B2361582.png)
1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane is a complex organic compound that features a piperidine ring and an azepane ring connected through a sulfonyl group and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The azepane ring is similarly prepared through cyclization reactions. The sulfonyl group is introduced via sulfonation reactions, and the phenylethyl group is attached through alkylation reactions. The final step involves coupling the piperidine and azepane rings through the sulfonyl and phenylethyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2-Phenylethyl)sulfonyl]piperidine: Similar structure but lacks the azepane ring.
1-[(2-Phenylethyl)sulfonyl]azepane: Similar structure but lacks the piperidine ring.
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide: Structurally related but contains a thiophene ring instead of an azepane ring.
Uniqueness
1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane is unique due to its dual ring structure, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical reactions.
Eigenschaften
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O6/c1-13-17(27-24(36-13)14-6-9-18(33-3)20(10-14)35-5)12-30-22(25)21(28-29-30)23(31)26-16-8-7-15(32-2)11-19(16)34-4/h6-11H,12,25H2,1-5H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFLXGVMMVXMKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2361502.png)

![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide](/img/structure/B2361505.png)


![tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2361511.png)

![N'-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide](/img/structure/B2361514.png)
![3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2361515.png)
![2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one](/img/structure/B2361517.png)
![[2-[(3-Methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2361519.png)
![(E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2361520.png)


